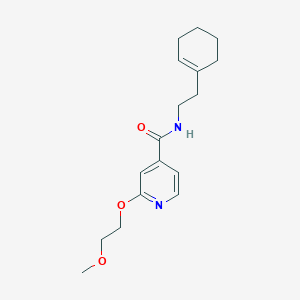
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a cyclohexene ring, an ethyl chain, and a methoxyethoxy group attached to an isonicotinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves a multi-step process:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Attachment of the ethyl chain: The ethyl chain can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Introduction of the methoxyethoxy group: This step involves the reaction of an appropriate alcohol (such as 2-methoxyethanol) with a suitable leaving group.
Formation of the isonicotinamide core: This can be synthesized through the reaction of isonicotinic acid with an amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the saturation of the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydride or other strong bases in an aprotic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted isonicotinamides.
Aplicaciones Científicas De Investigación
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide can be compared with other isonicotinamide derivatives:
N-(2-(cyclohex-1-en-1-yl)ethyl)isonicotinamide: Lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.
2-(2-methoxyethoxy)isonicotinamide: Lacks the cyclohexene ring, affecting its biological activity and applications.
The unique combination of the cyclohexene ring, ethyl chain, and methoxyethoxy group in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-11-12-22-16-13-15(8-10-18-16)17(20)19-9-7-14-5-3-2-4-6-14/h5,8,10,13H,2-4,6-7,9,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKAPDBUPAPNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
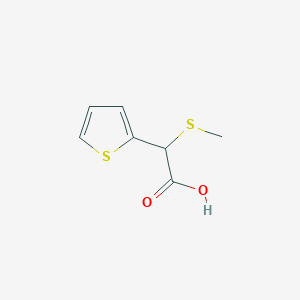
![2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2767872.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2767874.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2767875.png)
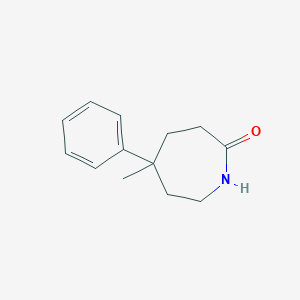
![N-tert-butyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2767883.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2767884.png)
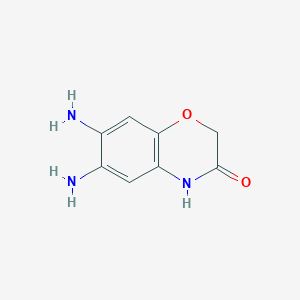
![N-[4-(2-Methyl-1,3-dioxolan-2-yl)butyl]prop-2-enamide](/img/structure/B2767886.png)
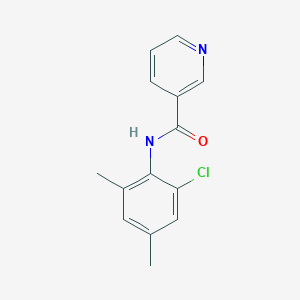
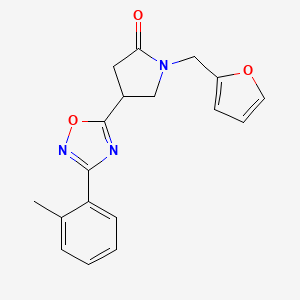
![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2767890.png)
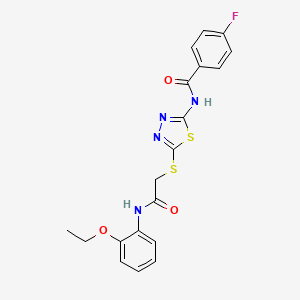
![8-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-8-azaspiro[4.5]decane](/img/structure/B2767892.png)
